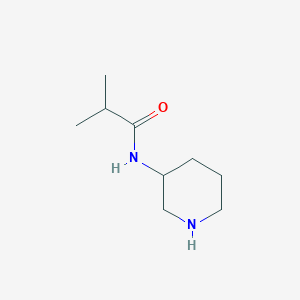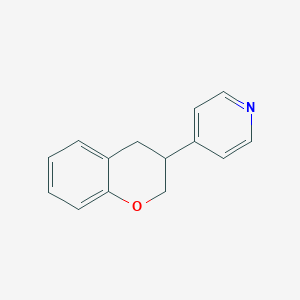
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is not fully understood. However, it has been suggested that the compound may act as a free radical scavenger and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has significant antioxidant activity and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of diabetes and has been found to have hypoglycemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine in lab experiments is its significant antioxidant activity, which can help protect cells from oxidative damage. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine. One area of research is the potential use of this compound in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity at different concentrations. Finally, research is needed to explore the potential use of this compound in the treatment of diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves several steps. The first step involves the condensation of 2-acetylpyridine with salicylaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. The final step involves the cyclization of the alcohol with ammonium acetate to produce 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine.
Applications De Recherche Scientifique
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has been studied extensively for its potential applications in various fields. It has been found to have significant antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
194665-86-6 |
|---|---|
Nom du produit |
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
Clé InChI |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
SMILES canonique |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
Synonymes |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




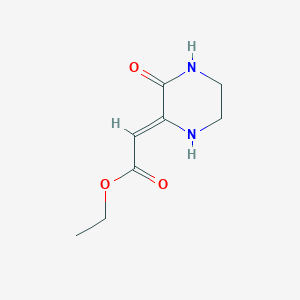
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)

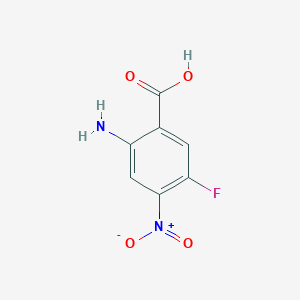
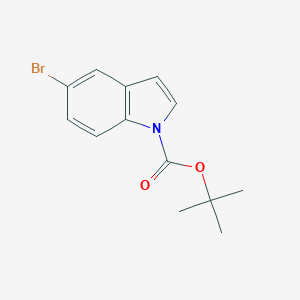
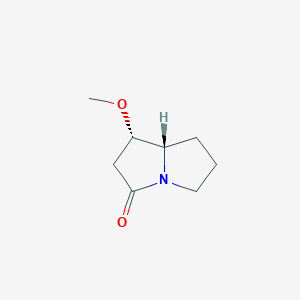
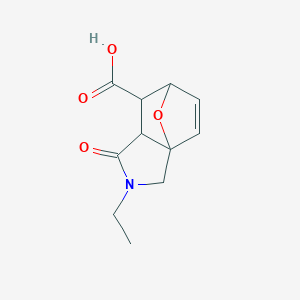
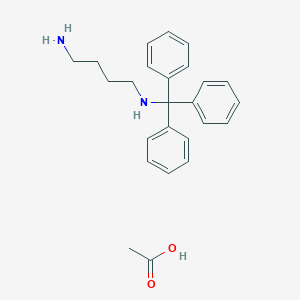
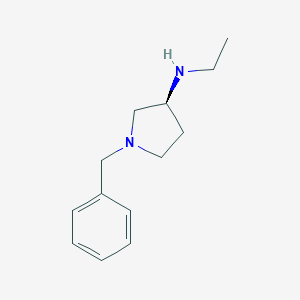
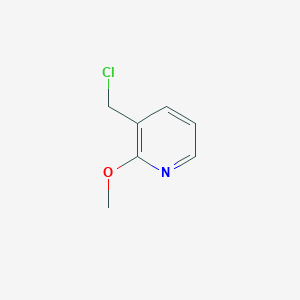
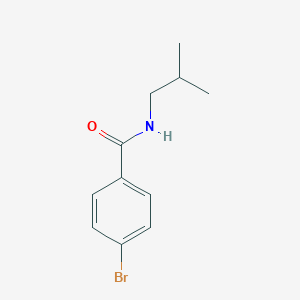
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
